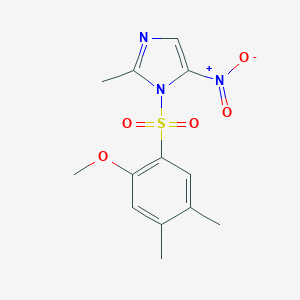

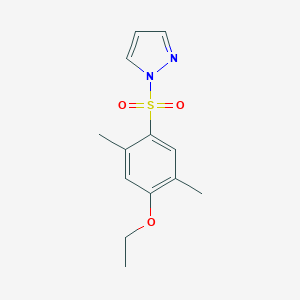

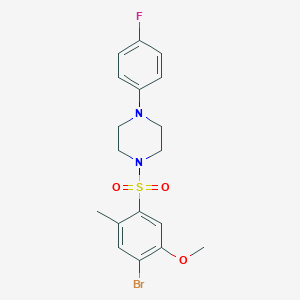

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as MNI-301, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. MNI-301 is a member of the imidazole family of compounds and has been shown to have anti-tumor properties in pre-clinical studies.

Applications De Recherche Scientifique

Imidazole-Based Bisphenols and Ionic Liquids

Research on imidazole derivatives, including bisphenols and ionic liquids, has demonstrated their utility in synthesizing structurally characterized salts with various acids, offering insights into their potential applications in designing new materials and catalysts. For instance, the study by Nath and Baruah (2012) on an imidazole-based bisphenol showcases its versatility as a host for anions, highlighting the intricate hydrogen-bonded structures and π···π interactions that could be pivotal in material science applications (Bhaskar Nath & J. Baruah, 2012). Similarly, the design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of aromatic compounds reveals their significance in synthetic organic chemistry (M. Zolfigol et al., 2012).

Syntheses of Disubstituted Imidazoles

The synthetic methodologies for disubstituted imidazoles indicate their broad applicability in creating derivatives with diverse functional groups. Chadwick and Ngochindo (1984) explored the dilithiation of 1-methylimidazole, leading to good-yielding syntheses of 1,2,5-trisubstituted imidazole derivatives, underscoring the adaptability of these compounds in developing new chemical entities (D. Chadwick & R. Ngochindo, 1984).

Coordination Chemistry and Electrochemical Studies

Imidazole derivatives also play a crucial role in coordination chemistry and electrochemical studies. For example, Bermejo et al. (2000) synthesized different compounds involving (4-methylphenyl)sulfonyl-imidazole, examining their interactions with nickel centers, which could have implications in catalysis and material science (M. R. Bermejo et al., 2000). Furthermore, Fonseca et al. (1993) investigated the electrochemical behavior of tinidazole, an imidazole derivative, offering insights into its electrochemical properties and potential applications in sensor technology (J. M. Fonseca et al., 1993).

Lanthanide Metal-Organic Frameworks

The development of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showcases the application of imidazole derivatives in creating materials with potential utility in luminescence sensing. Shi et al. (2015) synthesized novel frameworks sensitive to benzaldehyde derivatives, indicating their potential in designing fluorescence sensors (B. Shi et al., 2015).

Propriétés

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-8-5-11(21-4)12(6-9(8)2)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJRYLKNKLVIHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B345900.png)

![3-{[(3-Butoxy-4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B345904.png)

amine](/img/structure/B345905.png)

amine](/img/structure/B345909.png)

amine](/img/structure/B345935.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)